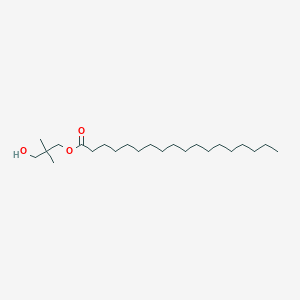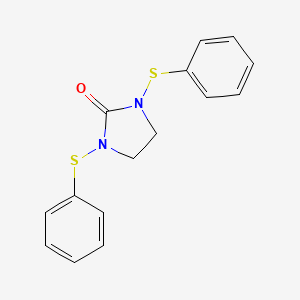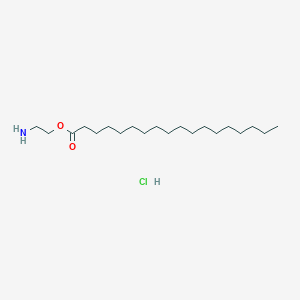![molecular formula C9H7N3O2 B14718651 Cyano[(E)-phenyldiazenyl]acetic acid CAS No. 15106-70-4](/img/structure/B14718651.png)
Cyano[(E)-phenyldiazenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyano[(E)-phenyldiazenyl]acetic acid is an organic compound that features both a nitrile group (−C≡N) and a carboxylic acid group (−COOH). This compound is of interest due to its unique structure, which includes a diazenyl group (−N=N−) attached to a phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyano[(E)-phenyldiazenyl]acetic acid typically involves the reaction of cyanoacetic acid with diazonium salts derived from aniline derivatives. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl group. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline derivative is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with cyanoacetic acid in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
Cyano[(E)-phenyldiazenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The diazenyl group can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Cyano[(E)-phenyldiazenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Cyano[(E)-phenyldiazenyl]acetic acid involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyanoacetic acid: Contains a nitrile and carboxylic acid group but lacks the diazenyl and phenyl groups.
Phenylacetic acid: Contains a phenyl and carboxylic acid group but lacks the nitrile and diazenyl groups.
Azo compounds: Contain the diazenyl group but may have different substituents on the phenyl ring.
Uniqueness
Cyano[(E)-phenyldiazenyl]acetic acid is unique due to the combination of its functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
15106-70-4 |
|---|---|
分子式 |
C9H7N3O2 |
分子量 |
189.17 g/mol |
IUPAC 名称 |
2-cyano-2-phenyldiazenylacetic acid |
InChI |
InChI=1S/C9H7N3O2/c10-6-8(9(13)14)12-11-7-4-2-1-3-5-7/h1-5,8H,(H,13,14) |
InChI 键 |
KLGCGHNWWGXWPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


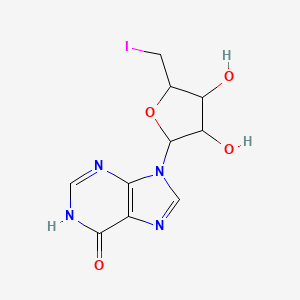
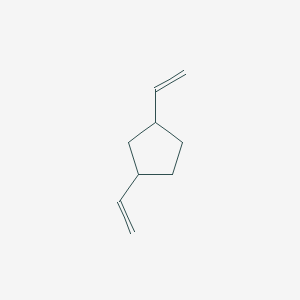
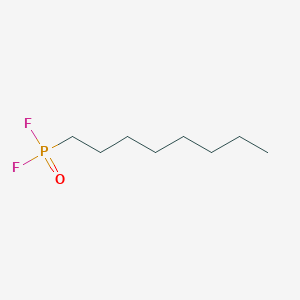
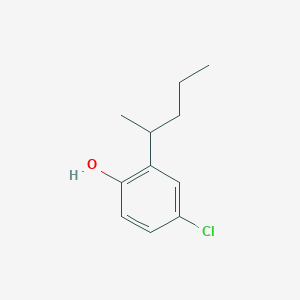
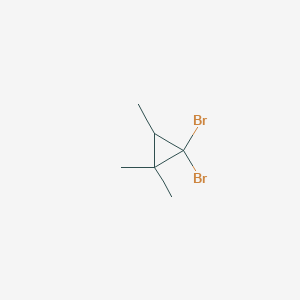
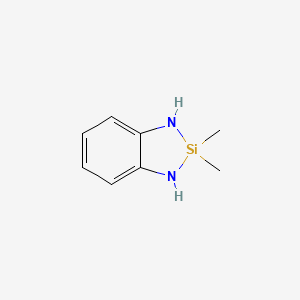
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
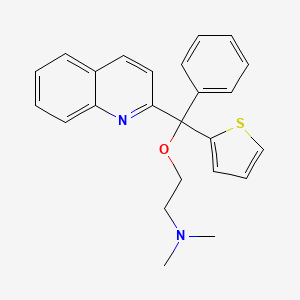
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
